molecular formula C8H14ClNO2 B6197650 rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride CAS No. 2740591-90-4

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride

Cat. No.: B6197650
CAS No.: 2740591-90-4
M. Wt: 191.7
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Description

rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride: is a bicyclic amino acid derivative This compound is notable for its unique structural features, which include a bicyclo[320]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: Starting from a suitable diene and a dienophile, a Diels-Alder reaction is employed to form the bicyclic core.

    Functional Group Transformations: Introduction of the amino and carboxylic acid groups is achieved through a series of functional group transformations, including amination and carboxylation reactions.

    Resolution of Racemic Mixture: The racemic mixture is often resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Cyclization: Utilizing high-pressure reactors for the Diels-Alder reaction to ensure high yield and purity.

    Automated Synthesis: Employing automated synthesis machines for precise control over reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed on the amino group, using reagents like alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

Industry

    Material Science: Used in the development of new materials with unique properties due to its rigid bicyclic structure.

Mechanism of Action

The mechanism by which rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The specific arrangement of the amino and carboxylic acid groups on the bicyclic framework makes it unique.
  • Reactivity : Its reactivity profile differs due to the steric and electronic effects imparted by the bicyclic structure.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.

Properties

CAS No.

2740591-90-4

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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